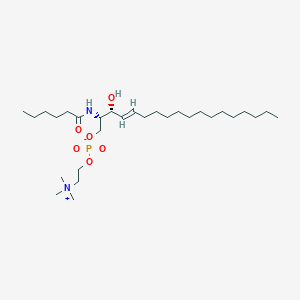

N-hexanoylsphingosine-1-phosphocholine

Description

Properties

IUPAC Name |

[(E,2S,3R)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+/t27-,28+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZZHULAOVWYNO-RRKDMDGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H59N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677063 | |

| Record name | (2S,3R,4E)-2-(Hexanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182493-45-4 | |

| Record name | (2S,3R,4E)-2-(Hexanoylamino)-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Dynamics of N Hexanoylsphingosine 1 Phosphocholine

Precursor Lipid Metabolism in N-hexanoylsphingosine-1-phosphocholine Formation

The generation of this compound is fundamentally dependent on the availability and metabolism of its primary building blocks: ceramide and phosphatidylcholine.

Role of Ceramide in Sphingomyelin (B164518) Synthesis

Ceramide is the central molecule in the biosynthesis of most sphingolipids, including sphingomyelin. nih.govmdpi.com It is synthesized in the endoplasmic reticulum through a series of enzymatic reactions starting with the condensation of serine and palmitoyl-CoA. nih.govacs.org This process ultimately yields dihydroceramide, which is then desaturated to form ceramide. nih.gov Ceramide consists of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. For this compound, this fatty acid is hexanoic acid. ebi.ac.uk Once synthesized, ceramide is transported from the endoplasmic reticulum to the Golgi apparatus, the primary site of sphingomyelin synthesis. mdpi.complos.org In the Golgi, ceramide serves as the direct acceptor of a phosphocholine (B91661) group, a critical step in forming the sphingomyelin structure. nih.govmdpi.com

Contribution of Phosphatidylcholine to this compound Synthesis

Phosphatidylcholine (PC) is the essential donor of the phosphocholine headgroup in the synthesis of sphingomyelin. nih.govnih.govnih.gov This reaction, catalyzed by sphingomyelin synthase, involves the transfer of the phosphocholine moiety from PC to the primary hydroxyl group of ceramide. nih.govportlandpress.com This direct transfer mechanism has been demonstrated to be the major pathway for sphingomyelin biosynthesis in various cell types. nih.gov The utilization of PC as the substrate not only provides the necessary headgroup for sphingomyelin but also links the metabolic pathways of sphingolipids and glycerophospholipids. nih.govportlandpress.com

Sphingomyelin Synthase-Mediated this compound Production

The final and rate-limiting step in the synthesis of this compound is catalyzed by a family of enzymes known as sphingomyelin synthases (SMS).

Sphingomyelin Synthase 1 (SMS1) and Sphingomyelin Synthase 2 (SMS2) Activity in this compound Generation

Two main isoforms of sphingomyelin synthase, SMS1 and SMS2, are responsible for the production of sphingomyelin in mammalian cells. nih.gov Both enzymes catalyze the same reaction: the transfer of phosphocholine from phosphatidylcholine to ceramide. nih.govnih.gov However, they exhibit distinct subcellular localizations, which suggests they regulate different pools of sphingomyelin. SMS1 is found predominantly in the Golgi apparatus, where the bulk of de novo sphingomyelin synthesis occurs. mdpi.comnih.gov In contrast, SMS2 is located in both the Golgi and the plasma membrane. mdpi.comnih.gov This dual location allows SMS2 to contribute to both de novo synthesis and the remodeling of sphingomyelin at the cell surface. nih.gov Both SMS1 and SMS2 are integral membrane proteins that possess phospholipase C-like activity, enabling them to hydrolyze phosphatidylcholine to generate the phosphocholine donor and diacylglycerol. nih.gov

| Feature | Sphingomyelin Synthase 1 (SMS1) | Sphingomyelin Synthase 2 (SMS2) |

| Primary Location | Golgi Apparatus mdpi.comnih.gov | Golgi Apparatus and Plasma Membrane mdpi.comnih.gov |

| Primary Function | De novo synthesis of sphingomyelin nih.gov | De novo synthesis and plasma membrane remodeling of sphingomyelin nih.gov |

| Catalytic Reaction | Ceramide + Phosphatidylcholine → Sphingomyelin + Diacylglycerol nih.govnih.gov | Ceramide + Phosphatidylcholine → Sphingomyelin + Diacylglycerol nih.govnih.gov |

Metabolic Interplay with Other Lipid Classes

The synthesis of this compound is not an isolated pathway but is intricately connected with other lipid metabolic routes, most notably glycerolipid metabolism.

Cross-talk between Glycerolipid and Sphingolipid Pathways

The synthesis of sphingomyelin from ceramide and phosphatidylcholine directly links the metabolic pathways of sphingolipids and glycerolipids. nih.govcdnsciencepub.com The enzymatic reaction catalyzed by sphingomyelin synthase produces two products: sphingomyelin and diacylglycerol (DAG). nih.govportlandpress.com DAG is a key signaling molecule and a central intermediate in the synthesis of various glycerolipids, including triglycerides and other phospholipids (B1166683). nih.govnih.gov The generation of DAG at the Golgi apparatus, as a direct consequence of sphingomyelin synthesis, can influence local signaling events, such as the recruitment and activation of protein kinases. nih.govportlandpress.com This metabolic connection ensures a balance between the levels of major membrane lipids and allows for coordinated regulation of cellular processes such as cell growth, proliferation, and signal transduction. nih.govportlandpress.com The interplay between these two major lipid classes is crucial for maintaining cellular homeostasis and responding to external stimuli. cdnsciencepub.com

Intracellular Trafficking and Localization of N Hexanoylsphingosine 1 Phosphocholine

Subcellular Compartmentalization within Eukaryotic Cells

The journey of exogenously supplied N-hexanoylsphingosine-1-phosphocholine, also known as C6-sphingomyelin (C6-SM), begins with its insertion into the plasma membrane. Due to its relatively hydrophilic nature, only a small fraction of externally provided C6-SM is taken up by cells. nih.gov Once integrated, it can be metabolized and transported throughout the cell.

The primary sites of sphingomyelin (B164518) synthesis are the endoplasmic reticulum (ER) and the trans-Golgi network (TGN). nih.govecrjournal.com Ceramide, the precursor for sphingomyelin, is synthesized in the ER and transported to the Golgi apparatus. nih.govthemedicalbiochemistrypage.org In the lumen of the trans-Golgi, sphingomyelin synthase 1 (SMS1) catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin. nih.govecrjournal.complos.org A second synthase, SMS2, is located at the plasma membrane and can also contribute to sphingomyelin synthesis. ecrjournal.complos.org

Newly synthesized sphingomyelin is enriched in the plasma membrane, with a higher concentration in the outer leaflet compared to the inner leaflet. ecrjournal.comwikipedia.org The Golgi complex serves as an intermediate station, showing a progressive increase in sphingomyelin concentration from the cis to the trans side. wikipedia.org

Studies using fluorescently labeled short-chain sphingomyelin analogs, such as NBD-C6-sphingomyelin, have provided insights into its transport pathways. After synthesis in the Golgi, C6-SM is transported to the cell surface. nih.gov This transport can be inhibited by Brefeldin A, a substance that disrupts the Golgi apparatus, indicating a reliance on vesicular trafficking under normal conditions. nih.gov However, even when vesicular transport is blocked, C6-SM can still reach the plasma membrane, suggesting an alternative, non-vesicular transport mechanism. nih.gov This alternative pathway has been shown to be mediated by a multidrug resistance P-glycoprotein transporter. nih.gov

The endocytic trafficking of sphingomyelin is dependent on its acyl chain length. nih.govnih.gov Short-chain sphingomyelins, like this compound, exhibit more effective recycling compared to their long-chain counterparts. nih.govnih.gov This recycling occurs through a route that is independent of certain proteins typically involved in endosomal sorting, such as Hrs and Tsg101, and is not sensitive to cholesterol accumulation. nih.govnih.gov

The subcellular distribution of sphingomyelin has been visualized using specific toxin-based probes. In permeabilized cells, different probes have revealed distinct pools of sphingomyelin, with staining observed in the plasma membrane, late endosomes, and recycling endosomes. nih.gov The synthesis of sphingomyelin in the plasma membrane is primarily attributed to SMS2, while SMS1 is responsible for its production in endomembranes. nih.gov

Table 1: Subcellular Localization and Transport of this compound and Related Sphingomyelins

| Cellular Location/Process | Key Findings | References |

| Plasma Membrane | Site of insertion for exogenous C6-SM. SMS2 synthesizes sphingomyelin locally. Enriched in the outer leaflet. | nih.govecrjournal.complos.orgwikipedia.orgnih.gov |

| Golgi Apparatus | Primary site of de novo synthesis of sphingomyelin by SMS1 in the trans-Golgi network. | nih.govecrjournal.complos.orgwikipedia.org |

| Endoplasmic Reticulum | Site of precursor (ceramide) synthesis. | nih.govecrjournal.comthemedicalbiochemistrypage.org |

| Vesicular Transport | Primary pathway for transport from the Golgi to the plasma membrane, inhibitable by Brefeldin A. | nih.gov |

| Non-Vesicular Transport | Alternative pathway to the plasma membrane, mediated by multidrug transporters when vesicular transport is blocked. | nih.gov |

| Endocytic Recycling | Short-chain sphingomyelins recycle more efficiently than long-chain counterparts via a distinct pathway. | nih.govnih.gov |

| Endosomes | Sphingomyelin is found in both late endosomes and recycling endosomes. | nih.gov |

Dynamics within Cellular Membranes, Including Lipid Rafts

Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids. plos.orgwikipedia.org These domains are more ordered and tightly packed than the surrounding bilayer and are thought to serve as platforms for signal transduction. plos.orgwikipedia.org Sphingomyelin, with its saturated acyl chains, has a high affinity for cholesterol and is a key component in the formation of these rafts. plos.orgwikipedia.org

However, studies on this compound have revealed that it does not behave like its long-chain counterparts in the context of lipid rafts. Research indicates that C6-SM is not incorporated into isolated lipid rafts. nih.gov Furthermore, the enhancement of drug uptake by C6-SM is not affected by the disruption or elimination of raft components, suggesting its mechanism of action is independent of lipid raft integrity. nih.gov

Instead of promoting the formation of ordered domains, short-chain sphingomyelins like C6-SM appear to have a disruptive effect. The presence of excess C6-SM has been shown to prevent the formation of liquid-ordered domains in artificial membrane systems (giant unilamellar vesicles) and to reduce the lipid order within the Golgi membranes of cells. nih.gov This disruption of lipid organization is believed to be a key aspect of how C6-SM influences membrane properties and functions, such as inhibiting the biogenesis of transport vesicles from the Golgi. nih.gov

Table 2: Interaction of this compound with Cellular Membranes and Lipid Rafts

| Membrane Feature | Interaction with this compound | Research Findings | References |

| Lipid Rafts | Not Incorporated | C6-SM was not found in isolated lipid rafts. | nih.gov |

| Lipid Raft Integrity | Independent Action | The biological effects of C6-SM are not dependent on the integrity of lipid rafts. | nih.gov |

| Ordered Lipid Domains | Disruptive | Prevents the formation of liquid-ordered domains and reduces lipid order in Golgi membranes. | nih.gov |

| Membrane Lipophilicity | Modulatory | Alters the lipophilicity of the plasma membrane, enhancing passive diffusion of other molecules. | nih.gov |

| Membrane Distribution | Potential Self-Aggregation | May self-aggregate within the membrane, separate from lipid raft structures. | nih.gov |

N Hexanoylsphingosine 1 Phosphocholine in Cellular Signaling Cascades

Modulation of Key Signal Transduction Pathways

The generation of ceramide from the hydrolysis of N-hexanoylsphingosine-1-phosphocholine can trigger cascades that influence cell fate, including proliferation, differentiation, and apoptosis.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. mdpi.com While related sphingolipids like sphingosine-1-phosphate (S1P) are known to be regulated by MAPK/ERK signaling, direct studies detailing the specific influence of this compound on the MEK/ERK pathway are not extensively documented in current research. nih.gov The pathway's activity is critical for normal cellular function, and its deregulation is linked to various diseases. mdpi.com

The Phosphatidylinositol 3-Kinase (PI3-K)/Protein Kinase B (Akt) pathway is a crucial intracellular signaling cascade that governs fundamental cellular functions, including cell survival, growth, and metabolism. nih.govcellsignal.com Activation of this pathway typically begins with the stimulation of receptor tyrosine kinases, leading to the activation of PI3K and the subsequent production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov This process recruits and activates Akt, which then phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis. cellsignal.com Currently, specific research directly elucidating the engagement of this compound with the PI3-K/Akt pathway is limited.

The c-Jun N-terminal Kinase (JNK) signaling pathway, another branch of the MAPK family, is primarily activated by stress stimuli and is involved in regulating apoptosis, inflammation, and cell differentiation. nih.govmdpi.com The influence of this compound on this pathway is indirect, mediated by its hydrolysis product, ceramide. Some studies have shown that the generation of ceramide following sphingomyelin (B164518) hydrolysis can lead to the activation of JNK. nih.gov However, this effect can be context-dependent, as other research indicates that the neutral sphingomyelinase/ceramide pathway may selectively activate other stress kinases like p38 MAPK without concurrently activating JNK. nih.gov

Table 1: Research Findings on C6-Sphingomyelin and MAPK Pathways

| Pathway | Mediator | Observed Effect | Source |

|---|---|---|---|

| MEK/ERK | N/A | Direct evidence is limited. Related lipids (S1P) are regulated by this pathway. | nih.gov |

| JNK | Ceramide (from C6-Sphingomyelin hydrolysis) | Potential for indirect activation. Ceramide produced from sphingomyelin hydrolysis has been shown to activate JNK in some contexts. | nih.gov |

| JNK | Ceramide (from C6-Sphingomyelin hydrolysis) | In other contexts, the nSMase/ceramide pathway did not activate JNK, suggesting context-dependent effects. | nih.gov |

Regulation of Transcription Factor Activity

By influencing upstream kinase cascades, this compound can modulate the activity of key transcription factors that control gene expression related to inflammation and cell metabolism.

The Nuclear Factor-κB (NF-κB) is a critical transcription factor that orchestrates inflammatory and immune responses. frontiersin.org The metabolism of sphingomyelin has a complex and significant impact on NF-κB activation. The hydrolysis of sphingomyelin to generate ceramide is a key step in this process. nih.govnih.gov Research demonstrates that the neutral sphingomyelinase/ceramide pathway is necessary for NF-κB activation in macrophages in response to stimulants like peptidoglycan. nih.gov

Interestingly, the role of ceramide can be dual. While ceramide generation is required, in some cellular contexts, an accumulation of ceramide can inhibit NF-κB activation. nih.gov Conversely, the subsequent resynthesis of sphingomyelin from this newly formed ceramide correlates with potent NF-κB activation. nih.gov This suggests that the dynamic cycling between sphingomyelin and ceramide at the plasma membrane, rather than the static level of ceramide alone, is a crucial regulatory mechanism for the NF-κB signaling pathway.

Table 2: Influence of Sphingomyelin Metabolism on NF-κB Activation

| Metabolic Process | Cellular Context | Effect on NF-κB | Source |

|---|---|---|---|

| Sphingomyelin Hydrolysis to Ceramide | Macrophages | Required for activation | nih.gov |

| Ceramide Accumulation | Normal Fibroblasts | Inhibits activation | nih.gov |

| Sphingomyelin Resynthesis from Ceramide | Transformed Fibroblasts | Correlates with activation | nih.gov |

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a wide array of cellular processes, including glycogen metabolism, cell proliferation, and development. mdpi.commdpi.com GSK-3β is often regulated by upstream pathways, most notably the PI3-K/Akt signaling cascade. The activation of Akt leads to the inhibitory phosphorylation of GSK-3β. nih.gov Given the current lack of direct evidence linking this compound to the PI3-K/Akt pathway, a direct modulatory role on GSK-3β has not been established. Any potential influence would likely be indirect and dependent on its effects on upstream regulators like Akt.

Interplay with Sphingolipid Metabolites in Signaling

This compound, a short-chain sphingomyelin, is an important participant in the complex network of cellular signaling. Its metabolic products, rather than the molecule itself, are key players in initiating and regulating a variety of signaling cascades. The enzymatic conversion of this compound sets off a chain of events, producing bioactive lipid messengers that influence cellular processes ranging from cell cycle regulation to inflammatory responses. This section explores the intricate signaling interplay that begins with the hydrolysis of this compound and proceeds through the actions of its downstream metabolites, ceramide and ceramide-1-phosphate.

Ceramide Generation from this compound Hydrolysis and its Signaling Implications

The initial step in the signaling cascade involving this compound is its hydrolysis to generate N-hexanoylsphingosine, commonly known as C6-ceramide. This reaction is catalyzed by sphingomyelinase (SMase) enzymes, which cleave the phosphocholine (B91661) headgroup from the sphingomyelin backbone. youtube.com This process is a primary mechanism for generating ceramide within the cell in response to various stimuli. nih.gov

The generation of ceramide, particularly within specific cellular compartments like the plasma membrane, is a critical signaling event. nih.gov Short-chain ceramides (B1148491), such as C6-ceramide, are often used experimentally to mimic the effects of endogenous ceramide produced upon SMase activation. nih.gov Research has demonstrated that the introduction of exogenous C6-ceramide can induce profound cellular responses, underscoring the signaling potential of ceramide generated from its sphingomyelin precursor. For instance, treatment of cells with C6-ceramide can lead to a significant arrest in the G0/G1 phase of the cell cycle and can also trigger apoptosis, or programmed cell death. researchgate.net This highlights a dual role for ceramide in controlling cell fate, acting as a critical regulator of both cell proliferation and death. nih.govresearchgate.net

The signaling implications of ceramide are diverse and context-dependent, influencing pathways that regulate stress responses, differentiation, and apoptosis. youtube.comnih.gov For example, ceramide has been shown to be involved in the activation of mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of numerous cellular processes. nih.gov

| Stimulus | Enzyme | Precursor | Product | Cellular Outcome |

| Various Stressors (e.g., TNFα, Fas ligand) | Sphingomyelinase (SMase) | This compound | C6-Ceramide | Apoptosis, Cell Cycle Arrest, MAPK Activation |

Downstream Signaling Mediated by Ceramide-1-Phosphate (C1P) as a Bioactive Metabolite

Following its generation, ceramide can be further metabolized to another potent signaling lipid, ceramide-1-phosphate (C1P). This conversion is carried out by the enzyme ceramide kinase (CERK), which phosphorylates ceramide at the 1-hydroxyl position. tandfonline.comnih.gov C1P has emerged as a critical bioactive molecule with distinct signaling functions that are often pro-survival and pro-inflammatory, contrasting with the frequently pro-apoptotic role of its precursor, ceramide. nih.govnih.gov

C1P has been demonstrated to be a key regulator of several physiological processes. It acts as a mitogenic factor, promoting cell proliferation in various cell types, including fibroblasts and macrophages. nih.govnih.gov Furthermore, C1P possesses anti-apoptotic properties, contributing to cell survival. nih.gov Its role extends to the inflammatory response, where it functions as an important mediator. nih.govnih.gov The balance between intracellular levels of ceramide and C1P is thus a crucial determinant of the cell's fate in response to stimuli.

The downstream signaling pathways engaged by C1P are extensive. While some effects of sphingolipids like sphingosine-1-phosphate are mediated by G-protein-coupled receptors, C1P often appears to act more directly by binding to intracellular protein targets. nih.govnih.gov This direct interaction allows it to modulate enzyme activity and cellular processes such as phagocytosis and calcium mobilization. tandfonline.com

| Precursor | Enzyme | Product | Key Signaling Functions |

| Ceramide | Ceramide Kinase (CERK) | Ceramide-1-Phosphate (C1P) | Pro-survival, Mitogenic, Pro-inflammatory, Phagocytosis, Calcium Mobilization |

Activation of Cytosolic Phospholipase A2 (cPLA2) and Prostanoid Synthesis

A primary and well-characterized downstream effect of C1P is the direct binding and activation of cytosolic phospholipase A2 (cPLA2), specifically the group IVA isoform (cPLA2α). tandfonline.comnih.gov This activation is a pivotal, rate-limiting step in the biosynthesis of eicosanoids, a class of potent inflammatory mediators that includes prostanoids (prostaglandins and thromboxanes). nih.govnih.gov Upon activation by C1P, cPLA2 translocates to cellular membranes, where it hydrolyzes phospholipids (B1166683) to release arachidonic acid. nih.gov

The released arachidonic acid serves as the substrate for cyclooxygenase (COX) enzymes (COX-1 and COX-2), which convert it into prostaglandin (B15479496) H2 (PGH2). nih.gov PGH2 is then further metabolized by various terminal synthases into different prostanoids, such as prostaglandin E2 (PGE2). nih.govnih.gov This entire cascade, initiated by C1P, establishes a direct link between sphingolipid metabolism and the production of key inflammatory mediators. nih.gov

Interestingly, the precursor ceramide can also influence this pathway. Studies have shown that C6-ceramide can enhance the synthesis of PGE2 by increasing the expression of COX-2 protein and mRNA. nih.gov This suggests that the metabolic conversion of this compound can promote prostanoid synthesis through at least two converging mechanisms: the C1P-mediated direct activation of cPLA2 and the ceramide-mediated induction of COX-2 expression. nih.govnih.gov This interplay underscores the coordinated role of sphingolipid metabolites in amplifying inflammatory signaling. nih.gov

| Metabolite | Target Enzyme | Effect | Downstream Process |

| Ceramide-1-Phosphate (C1P) | Cytosolic Phospholipase A2 (cPLA2) | Direct binding and activation | Release of Arachidonic Acid |

| Ceramide | Cyclooxygenase-2 (COX-2) | Upregulation of gene expression | Increased enzyme availability for prostanoid synthesis |

Functional Roles of N Hexanoylsphingosine 1 Phosphocholine in Cellular Processes

Regulation of Cell Proliferation and Growth

The direct role of N-hexanoylsphingosine-1-phosphocholine in the regulation of cell proliferation and growth is not extensively documented and appears to be context-dependent. Unlike its precursor, C6-ceramide, which is a well-known inducer of apoptosis and cell growth arrest, this compound is often described as being relatively inert in this regard.

However, its metabolism within the cell is a key factor. In various cancer cell lines, including breast, prostate, pancreatic, and colorectal cancer, exogenously added C6-ceramide is metabolized to C6-sphingomyelin (this compound) and C6-glucosylceramide. The balance between these metabolic pathways can influence cell fate. For instance, in some cancer cells, the conversion of pro-apoptotic C6-ceramide to the less biologically active this compound is considered a mechanism to escape cell death and maintain proliferation.

Furthermore, this compound has been utilized in studies to enhance the efficacy of anti-cancer drugs. It has been shown to potentiate the cytotoxicity of doxorubicin (B1662922) by increasing its influx into tumor cells. This suggests that while not directly mitogenic or anti-proliferative on its own, it can modulate the cellular environment to affect the outcome of cancer therapies.

Impact on Apoptosis and Programmed Cell Death Pathways

The impact of this compound on apoptosis is primarily understood in the context of its relationship with ceramide. Ceramide is a well-established second messenger that can trigger programmed cell death. The conversion of ceramide to sphingomyelin (B164518), catalyzed by sphingomyelin synthase, is a critical step in regulating cellular ceramide levels.

Direct studies on this compound have shown that it is largely non-apoptotic. In fact, its formation from C6-ceramide is often viewed as a pro-survival mechanism for the cell. For example, in CHO cells induced to undergo apoptosis by C6-ceramide, the partial conversion of C6-ceramide to C6-sphingomyelin was observed, alongside an increase in endogenous long-chain ceramides (B1148491). capes.gov.br This metabolic conversion effectively reduces the concentration of the pro-apoptotic C6-ceramide.

In human colorectal cancer cells, the combination of C6-ceramide and tamoxifen (B1202) was shown to induce caspase-dependent apoptosis. nih.gov The metabolism of C6-ceramide into C6-sphingomyelin is a relevant pathway in these cells. nih.gov While this compound itself does not initiate apoptosis, its synthesis from ceramide is a key regulatory node in the pathways that determine cell survival or death.

Involvement in Inflammatory Responses

Direct evidence for the involvement of this compound in inflammatory responses is limited. The broader class of sphingomyelins, however, is known to play a role in inflammation. The enzymatic breakdown of sphingomyelin by sphingomyelinase produces ceramide, which is a pro-inflammatory molecule. Conversely, the synthesis of sphingomyelin from ceramide can be seen as a mechanism to dampen ceramide-induced inflammatory signaling.

Research has indicated that the balance of lipids in the cell membrane, including sphingomyelin, is crucial for maintaining anti-inflammatory properties. researchgate.net While specific studies on the direct effect of this compound on inflammatory pathways are not abundant, its role as a metabolic product of ceramide suggests an indirect involvement in modulating inflammatory processes by controlling the levels of its pro-inflammatory precursor. Furthermore, omega-3 polyunsaturated fatty acids, which can be incorporated into various phospholipids (B1166683), have been shown to lower inflammatory responses, highlighting the importance of lipid composition in inflammation. nih.gov

Contribution to Phagocytosis

The direct contribution of this compound to phagocytosis is not well-defined in the existing literature. However, related sphingolipids are known to be involved in this process. For instance, the deacylated form of sphingomyelin, lysosphingomyelin, and its phosphorylated product, sphingosine-1-phosphate (S1P), have been implicated in modulating phagocytic activity.

This compound is often used as a tool in studies related to lipid metabolism during processes that involve membrane dynamics, such as phagocytosis. While it may not be a primary signaling molecule in initiating or executing phagocytosis, its presence in the membrane can influence membrane fluidity and organization, which are critical for the engulfment of particles. A study on the use of short-chain ceramides to enhance drug delivery mentions phagocytosis in the context of cellular uptake mechanisms.

Role in Macrophage Chemotaxis

There is currently a lack of direct evidence detailing a specific role for this compound in macrophage chemotaxis. Research in this area has predominantly focused on other sphingolipid metabolites, most notably sphingosine-1-phosphate (S1P). S1P is a potent chemoattractant for a variety of immune cells, including macrophages, and plays a crucial role in their trafficking and recruitment to sites of inflammation and injury.

Given that the metabolic pathways of sphingolipids are interconnected, it is plausible that the levels of this compound could indirectly influence macrophage chemotaxis by affecting the availability of precursors for S1P synthesis. However, further research is needed to establish any direct or indirect regulatory function of this compound in this process.

N Hexanoylsphingosine 1 Phosphocholine in Preclinical Disease Models

Aberrant Sphingolipid Metabolism in Disease Pathogenesis

Sphingolipids are a class of lipids that are not only integral structural components of cell membranes but also function as critical signaling molecules in a vast array of cellular processes. nih.govnih.gov The metabolic network governing the synthesis, breakdown, and interconversion of sphingolipids is complex, with key bioactive molecules including ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P). nih.govnih.gov The balance between these metabolites is crucial for maintaining cellular homeostasis. nih.govamegroups.org

Dysregulation of sphingolipid metabolism is a hallmark of numerous diseases. nih.govresearchgate.net This can involve the overproduction or deficiency of specific sphingolipid species, leading to disruptions in cell growth, proliferation, apoptosis (programmed cell death), and inflammation. nih.govmdpi.com For instance, ceramide is generally considered to promote anti-proliferative responses like cell death and growth inhibition, while S1P often mediates pro-survival and proliferative signals. amegroups.orgnih.gov This reciprocal relationship, often termed the "sphingolipid rheostat," means that a shift in the balance between ceramide and S1P can determine a cell's fate. nih.govamegroups.org N-hexanoylsphingosine-1-phosphocholine, as a sphingomyelin (B164518), is a precursor to ceramide through the action of sphingomyelinases, placing it at a critical juncture in this metabolic pathway. amegroups.org The enzymes involved in sphingolipid metabolism, such as ceramide synthases and sphingosine kinases, are often dysregulated in pathological conditions, making them key players in disease pathogenesis. nih.govnih.gov

Implications in Inflammatory Conditions (e.g., colitis models)

Sphingolipid metabolism, particularly the sphingosine kinase (SphK)/S1P axis, is deeply implicated in the pathogenesis of inflammatory conditions like inflammatory bowel disease (IBD). mdpi.comnih.gov S1P is a potent signaling molecule that regulates immune cell trafficking, inflammation, and carcinogenesis. nih.govnih.gov In preclinical models of colitis, a condition characterized by chronic inflammation of the colon, significant alterations in sphingolipid metabolism are observed. nih.govfrontiersin.org

Conversely, dietary sphingolipids that cannot be converted to S1P have shown anti-inflammatory and chemopreventive activities in mouse models of colitis and CAC. nih.gov This highlights the critical role of the metabolic fate of sphingolipids in dictating their effect on inflammatory processes.

Associations with Neurodegenerative Models (general sphingolipid relevance)

The central nervous system is particularly rich in sphingolipids, where they are essential for the structure and function of neurons and myelin sheaths. nih.govresearchgate.net Consequently, maintaining sphingolipid homeostasis is critical for neuronal health, and disruptions in their metabolism are strongly associated with a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.govresearchgate.netnih.gov

In many neurodegenerative disorders, a common theme is the alteration of the ceramide/S1P balance. nih.gov An accumulation of ceramide is often linked to neuronal apoptosis and cell death, while S1P is generally considered neuroprotective. nih.govnih.gov For example, in Alzheimer's disease models, ceramide production is stimulated by β-amyloid, leading to neuronal apoptosis. nih.gov In Parkinson's disease models, alterations in ceramide and glucosylceramide metabolism are implicated in the pathophysiology. nih.govmdpi.com

Linkages to Dysregulated Cell Growth Models (e.g., cancer cell lines related to ceramide/C1P metabolism)

The role of sphingolipids in cancer is complex, with different metabolites often having opposing effects on cell growth and survival. amegroups.orgnih.gov The balance between pro-apoptotic ceramide and pro-survival S1P is a critical determinant of tumor progression and response to therapy. nih.govcapes.gov.br this compound can be hydrolyzed to N-hexanoylceramide (C6-ceramide), a short-chain ceramide analog widely used in preclinical studies to investigate the effects of ceramide accumulation in cancer cells. nih.gov

C6-ceramide has been shown to inhibit cell growth, migration, and invasion in various cancer cell lines. nih.govnih.gov For instance, in canine mammary cancer cells, C6-ceramide was found to decrease tumor growth and metastasis. nih.gov In cutaneous T-cell lymphoma cell lines, it induced cell death. nih.gov These anti-cancer effects are often mediated by the regulation of cell cycle progression and the induction of apoptosis or other forms of cell death. nih.govnih.gov

Conversely, the metabolic conversion of ceramide to other sphingolipids, such as ceramide-1-phosphate (C1P) by ceramide kinase (CERK), can promote cancer cell survival, proliferation, and invasion. mdpi.comnih.gov C1P has been shown to stimulate the migration and invasion of pancreatic and other cancer cells. mdpi.comnih.gov Therefore, the fate of ceramide generated from this compound is a key factor in determining its ultimate effect on cancer cell behavior. The table below summarizes findings from preclinical studies on ceramide and its metabolites in various cancer models.

Table of Compound Names

Methodological Approaches in N Hexanoylsphingosine 1 Phosphocholine Research

Mass Spectrometry-Based Lipidomics for N-hexanoylsphingosine-1-phosphocholine Analysis

Mass spectrometry (MS)-based lipidomics stands as a cornerstone for the analysis of this compound, providing unparalleled sensitivity and specificity for its detection and quantification within complex biological mixtures. researchgate.net This approach, often coupled with liquid chromatography (LC) for separation, allows for the detailed structural elucidation and measurement of individual lipid species.

The primary technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net In this method, lipid extracts are first separated based on their physicochemical properties using a reversed-phase column, such as a C18 column. researchgate.net The separated lipids are then ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.

For the specific identification of this compound, several MS/MS strategies are utilized. A common approach for all choline-containing phospholipids (B1166683), including sphingomyelins, is a precursor ion scan for the m/z 184 fragment, which corresponds to the phosphocholine (B91661) headgroup. nih.govelifesciences.org Additionally, a neutral loss scan of 183.1 atomic mass units (u), representing the neutral loss of the phosphocholine moiety, can be employed to selectively identify these lipids. nih.gov

Tandem mass spectrometry further allows for the structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern reveals the characteristic sphingoid base (m/z 264 is a characteristic ion for a sphingosine (B13886) backbone) and the specific N-acyl chain, which for this compound is a hexanoyl group (C6:0). elifesciences.org This high degree of specificity allows for the differentiation of this compound from other sphingomyelin (B164518) species with different acyl chain lengths. nih.gov

Table 1: Key Mass Spectrometric Parameters for this compound Analysis

| Parameter | Description | Typical Value/Method | Citation |

| Compound Name | This compound | - | nih.gov |

| Chemical Formula | C₂₉H₅₉N₂O₆P | - | nih.gov |

| Monoisotopic Mass | 562.41107 Da | - | nih.gov |

| Separation Technique | High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase Column | researchgate.net |

| Ionization Method | Electrospray Ionization (ESI) | Positive Ion Mode | nih.gov |

| MS/MS Scan Mode 1 | Precursor Ion Scan | m/z 184 (Phosphocholine fragment) | nih.govelifesciences.org |

| MS/MS Scan Mode 2 | Neutral Loss Scan | 183.1 u (Phosphocholine group) | nih.gov |

| MS/MS Scan Mode 3 | Product Ion Scan | Fragmentation of parent ion (m/z 563.4) to confirm sphingoid base and acyl chain. | nih.gov |

| Sample Preparation | Lipid Extraction | Bligh-Dyer or Methanol Precipitation | researchgate.netnih.gov |

Use of Fluorescent Lipid Probes (e.g., BODIPY analogs)

To visualize the subcellular localization and trafficking of sphingolipids like this compound, researchers utilize fluorescently labeled analogs. Among the most widely used fluorophores are BODIPY (boron-dipyrromethene) dyes, which can be attached to the acyl chain of a ceramide or sphingomyelin molecule. nih.govnih.gov

BODIPY-labeled sphingomyelin analogs, such as BODIPY FL C5-sphingomyelin, serve as valuable probes to study the transport and metabolism of their natural counterparts in living cells. nih.govepo.org These fluorescent lipids can be introduced to cultured cells and their movement through different organelles, such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane, can be tracked using fluorescence microscopy. researchgate.netnih.gov

A key feature of some BODIPY probes is their concentration-dependent fluorescence emission spectrum. nih.govnih.gov At low concentrations in a membrane, the probe emits green fluorescence. As the concentration increases and the probes come into close proximity, they can form excimers that emit red-shifted fluorescence. nih.govelifesciences.org This property allows researchers to visualize areas of high lipid accumulation, such as the Golgi apparatus, where sphingolipid synthesis and processing are concentrated. nih.gov

The general methodology involves:

Synthesis: A BODIPY fluorophore is covalently attached to a short-chain fatty acid (e.g., a five-carbon chain), which is then used to create a fluorescent ceramide analog. This can be subsequently converted to the corresponding fluorescent sphingomyelin analog within the cell. nih.gov

Cellular Labeling: Cultured cells are incubated with the BODIPY-lipid analog, which incorporates into cellular membranes.

Imaging: The distribution and trafficking of the fluorescent probe are visualized over time using confocal fluorescence microscopy or quantified using techniques like flow cytometry. nih.gov

These studies provide critical insights into the dynamic processes of sphingolipid transport, sorting, and metabolism, which are difficult to assess using static biochemical methods alone.

Table 2: Application of BODIPY-Sphingolipid Analogs in Cellular Research

| Probe | Application | Observation | Cell Type Example | Citation |

| C5-DMB-Ceramide | Vital stain for Golgi apparatus; lipid traffic analysis | Accumulates in the Golgi, leading to a red fluorescence shift due to high concentration. | Human skin fibroblasts | nih.gov |

| BODIPY FL C5-Sphingomyelin | Study of sphingolipid internalization and trafficking | Used to estimate probe concentration in membranes via green-to-red fluorescence ratio. | Mouse embryonic stem cells | nih.gov |

| BODIPY-labeled Ceramides (B1148491) | Visualization of subcellular distribution | Accumulate in the Golgi apparatus or other non-lysosomal vesicles. | HeLa cells | nih.gov |

| BODIPY-D-erythro-lactosylceramide | Detection of membrane microdomains | Visualizes lipid domains on the plasma membrane and endosomes. | Cultured cells | nih.gov |

Enzymatic Assays for Synthesis and Degradation Pathways (e.g., Ceramide Kinase, Sphingomyelin Synthase, Sphingomyelinase)

Understanding the metabolic pathways that produce and degrade this compound requires robust enzymatic assays for the key enzymes involved. These assays measure the activity of ceramide kinase, sphingomyelin synthase, and sphingomyelinase, often using short-chain, modified substrates for ease of detection.

Ceramide Kinase (CerK): This enzyme phosphorylates the precursor, N-hexanoylsphingosine (C6-ceramide), to form ceramide-1-phosphate. wordpress.com

Radiometric Assays: The classic method involves incubating the enzyme with ceramide and radiolabeled ATP, specifically [γ-³²P]ATP. The resulting radiolabeled ceramide-1-phosphate is then separated from the unreacted ATP by organic extraction and thin-layer chromatography (TLC) for quantification. nih.gov

Fluorescent Assays: More recent methods use fluorescent ceramide analogs, such as NBD-C6-ceramide, as a substrate. The assay relies on the differential partitioning of the fluorescent substrate (which remains in the organic phase) and the more polar fluorescent product, ceramide-1-phosphate (which moves to the aqueous phase). The product's fluorescence can then be measured directly in a plate reader, offering a higher-throughput, non-radioactive alternative. nih.gov Ceramide kinase exhibits high specificity for C6 and C8 ceramides. nih.gov

Sphingomyelin Synthase (SMS): This enzyme catalyzes the transfer of the phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, forming sphingomyelin. researchgate.net N-hexanoylsphingosine serves as a substrate for this reaction to produce this compound.

LC-MS/MS-Based Assays: A modern approach uses cell-based assays where cells overexpressing a specific SMS isoform (e.g., SMS1 or SMS2) are incubated with a non-fluorescent, short-chain ceramide substrate like C6-ceramide. The production of the corresponding short-chain sphingomyelin (C6-SM) is then precisely quantified using LC-MS/MS. This method offers high specificity and sensitivity for evaluating enzyme activity and screening inhibitors. ahajournals.org

Fluorescent Assays: Earlier methods have utilized fluorescent ceramide analogs (e.g., NBD-C6-ceramide) as substrates, where the conversion to fluorescent sphingomyelin is monitored, typically by TLC separation and fluorescence detection.

Sphingomyelinase (SMase): This enzyme catalyzes the hydrolytic cleavage of sphingomyelin back into ceramide and phosphocholine. nih.gov There are different forms, including acid and neutral sphingomyelinases, which are assayed at their respective optimal pH.

Coupled Enzyme Assays: A common method for measuring SMase activity uses natural sphingomyelin as a substrate. The reaction is coupled to other enzymes to generate a detectable signal from the phosphocholine product. For example, alkaline phosphatase can hydrolyze phosphocholine to choline (B1196258), which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorogenic or chromogenic peroxidase substrate. nih.govmdpi.comnih.gov

Artificial Substrate Assays: For high-throughput screening, artificial substrates are often used. These substrates, such as the fluorescent HMU-PC, are directly cleaved by SMase to release a fluorescent molecule. nih.gov Short-chain sphingomyelins, like C6-sphingomyelin, have also been employed as artificial substrates in specific activity assays. epo.org

Table 3: Summary of Enzymatic Assays for Sphingomyelin Metabolism

| Enzyme | Reaction Catalyzed | Assay Principle | Substrate(s) | Detection Method | Citation |

| Ceramide Kinase (CerK) | Ceramide + ATP → Ceramide-1-Phosphate + ADP | Measurement of C1P formation | C6-Ceramide, [γ-³²P]ATP or NBD-C6-Ceramide | TLC with autoradiography or Fluorescence plate reader | nih.gov |

| Sphingomyelin Synthase (SMS) | Ceramide + PC → Sphingomyelin + DAG | Measurement of SM formation | C6-Ceramide | LC-MS/MS | ahajournals.org |

| Sphingomyelinase (SMase) | Sphingomyelin + H₂O → Ceramide + Phosphocholine | Measurement of phosphocholine formation | Sphingomyelin | Coupled enzymatic reaction with fluorometric/colorimetric readout | nih.govnih.gov |

Cell Culture Models for Investigating this compound Functions

Cell culture models are indispensable tools for investigating the cellular functions and metabolic fate of this compound and its precursor, N-hexanoylsphingosine (C6-ceramide). Because of their cell permeability, short-chain sphingolipids like C6-ceramide are widely used to exogenously manipulate intracellular ceramide levels and study the downstream consequences. nih.gov

A diverse array of cell lines has been employed to dissect the roles of short-chain sphingolipids in various cellular processes, particularly in the context of cancer biology and cell signaling. nih.govnih.gov For example, studies using cancer cell lines such as MDA-MB-231 (breast), DU-145 (prostate), PANC-1 (pancreatic), LoVo (colorectal), and KG-1 (leukemia) have shown that exogenously added C6-ceramide is actively metabolized into C6-sphingomyelin and C6-glucosylceramide. nih.gov The balance of this metabolism can influence the cytotoxic efficacy of the C6-ceramide treatment. nih.gov

Furthermore, specific cell lines are chosen to study particular biological outcomes:

Apoptosis and Cell Viability: Cutaneous T cell lymphoma (CTCL) cell lines (MyLa, HuT78) and the Jurkat T-cell leukemia line have been used to demonstrate that C6-ceramide can induce cell death through both apoptosis and necrosis. nih.govnih.gov In human neuroepithelioma CHP-100 cells, C6-ceramide was shown to be a more potent inducer of apoptosis than C2-ceramide, a difference attributed to its higher intracellular accumulation and metabolism. nih.gov

Metabolic Pathway Analysis: HeLa cells are a workhorse model for studying fundamental sphingolipid metabolism. nih.gov The development of HeLa cell mutants with specific sphingolipid-related genes knocked out (e.g., using TALENs or CRISPR-Cas9 to delete CERT, UGCG, or SGPL1) provides powerful tools to dissect the precise pathways of sphingolipid transport and conversion. nih.govbiologists.com These models allow researchers to study the function of one metabolic route in isolation from others.

These in vitro systems allow for controlled experiments to elucidate the mechanisms by which N-hexanoylsphingosine and its metabolites influence cell signaling cascades, cell fate decisions, and metabolic networks.

Table 4: Research Applications of Cell Culture Models in Short-Chain Sphingolipid Studies

| Cell Line | Model System | Research Focus | Key Findings | Citation |

| HeLa (Human Cervical Cancer) | General sphingolipid metabolism | Transport of ceramide from ER to Golgi; creation of knockout lines (e.g., CERT, UGCG) to dissect metabolic pathways. | Ceramide transport to the Golgi can occur independently of protein transport; CERT is crucial for SM synthesis. | nih.govnih.gov |

| MDA-MB-231, DU-145, PANC-1, LoVo | Various human cancer models | Metabolism of C6-ceramide and its impact on cytotoxicity. | C6-ceramide is metabolized to C6-sphingomyelin and C6-glucosylceramide; this metabolism affects cell sensitivity. | nih.gov |

| CTCL Cell Lines (MyLa, HuT78) | Cutaneous T cell lymphoma | Effects of C6-ceramide on cell viability and death. | C6-ceramide significantly reduces cell viability and induces apoptosis and necrosis in CTCL cells but not in normal keratinocytes. | nih.gov |

| CHP-100 (Human Neuroepithelioma) | Neurotumor model | Comparison of C2- and C6-ceramide cytotoxicity and metabolism. | C6-ceramide is more cytotoxic due to higher intracellular accumulation and active metabolism into natural ceramides. | nih.gov |

| Jurkat (Human T-cell Leukemia) | Apoptosis model | Sensitivity to ceramide-induced cell death. | Jurkat cells are sensitive to C2- and C6-ceramide-induced apoptosis, unlike primary T-cells which are resistant. | nih.gov |

Emerging Concepts and Future Research Directions

Unexplored N-hexanoylsphingosine-1-phosphocholine-Mediated Signaling Axes

The signaling potential of this compound is largely inferred from the activities of its metabolic relatives, particularly N-hexanoyl-sphingosine (C6-ceramide) and ceramide-1-phosphate (C1P). nih.gov The primary role of this compound may be as a localized, rapidly mobilized reservoir for these potent signaling lipids. The enzyme neutral sphingomyelinase, which is active at the plasma membrane, can hydrolyze sphingomyelin (B164518) to generate ceramide, implicating this pathway in signal transduction. nih.gov

Future research is needed to investigate signaling axes directly initiated by this compound or its immediate metabolic products. Key unexplored areas include:

Modulation of Membrane Microdomains: As a sphingolipid, this compound likely partitions into lipid rafts. Its specific impact on the protein composition and signaling competency of these domains, compared to its long-chain counterparts, is unknown. Its presence could alter the localization and activity of key signaling proteins.

Direct Protein Interactions: It remains to be determined if this compound itself can directly bind to and modulate the function of intracellular proteins or receptors, similar to how other sphingolipids act as second messengers. nih.gov

Crosstalk with Other Signaling Pathways: The generation of C6-ceramide from this compound could influence numerous downstream pathways. For instance, C6-ceramide can affect β-cleavage of the amyloid precursor protein, a key event in Alzheimer's disease. nih.gov It also inhibits phospholipase D (PLD) activity, which is crucial for generating other signaling lipids like phosphatidic acid. nih.gov Furthermore, the subsequent conversion to ceramide-1-phosphate (C1P) can activate the PI3-K/PKB/NF-κB pathway, promoting cell survival. nih.gov Understanding the flux and compartmentalization of this compound metabolism is critical to unraveling its influence on these interconnected signaling networks.

Therapeutic Targeting of this compound Metabolism in Disease Models

Modulating the levels of this compound by targeting its metabolic enzymes presents a novel therapeutic strategy for various diseases. longdom.org The balance between its synthesis by sphingomyelin synthase (SMS) and its degradation by sphingomyelinase (SMase) is a critical control point. nih.gov Dysregulation of sphingolipid metabolism is a feature of numerous pathologies, including cancer, neurodegenerative disorders, and cardiometabolic diseases. ahajournals.orgnih.govmdpi.com

Cancer: In many cancers, the pro-apoptotic lipid ceramide is downregulated, while the pro-survival lipid sphingosine-1-phosphate (S1P) is upregulated. nih.gov Targeting the enzymes that metabolize sphingolipids is a key therapeutic strategy. nih.govnih.gov Inhibiting sphingomyelin synthase could prevent the conversion of C6-ceramide into this compound, thereby increasing intracellular levels of the tumor-suppressive C6-ceramide. Conversely, activating neutral sphingomyelinase could promote the breakdown of this compound to generate C6-ceramide at the plasma membrane, inducing apoptosis. nih.gov

Cardiovascular Disease: The application of C6-ceramide via coated balloon catheters has been shown to prevent neointimal hyperplasia in animal models of artery injury by inactivating pro-proliferative signaling pathways. nih.gov This suggests that localized modulation of the this compound/C6-ceramide balance could be a viable strategy for preventing restenosis after angioplasty.

Neurodegenerative Disorders: Altered sphingolipid metabolism is a hallmark of diseases like Alzheimer's. nih.govmdpi.com The accumulation of ceramide in lipid rafts can stabilize the β-secretase enzyme BACE1, promoting the production of amyloid-β. nih.gov Therapeutic strategies aimed at rebalancing the ceramide/sphingomyelin ratio by targeting the relevant enzymes could therefore be beneficial.

The table below summarizes key enzymes in this compound metabolism and their potential as therapeutic targets.

Table 1: Therapeutic Targets in this compound Metabolism

| Enzyme | Metabolic Role | Therapeutic Action | Potential Disease Application | Reference |

|---|---|---|---|---|

| Sphingomyelin Synthase (SMS) | Synthesizes this compound from C6-ceramide | Inhibition | Cancer (to increase pro-apoptotic C6-ceramide) | nih.gov |

| Neutral Sphingomyelinase (N-SMase) | Degrades this compound to C6-ceramide | Activation | Cancer (to generate pro-apoptotic C6-ceramide) | nih.gov |

| Acid Sphingomyelinase (A-SMase) | Degrades this compound to C6-ceramide | Modulation | Neurodegenerative Diseases, Cancer | nih.govnih.gov |

| Ceramide Kinase (CERK) | Converts C6-ceramide to Ceramide-1-Phosphate (downstream of SM hydrolysis) | Inhibition | Inflammatory Diseases (to reduce pro-inflammatory C1P) | nih.govmdpi.com |

Advanced Analytical Techniques for this compound Profiling

Accurate profiling of this compound and its related metabolites is essential for understanding its biological roles. The complexity of the lipidome requires sophisticated analytical methods capable of distinguishing between numerous structurally similar lipid species. nih.govnih.gov Mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone of modern sphingolipid analysis. nih.govlipidmaps.org

Advanced techniques for profiling include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for quantifying sphingolipids. It involves separating lipids by LC followed by detection using MS/MS. Multiple Reaction Monitoring (MRM) is a specific LC-MS/MS scan mode that offers high sensitivity and specificity by monitoring a specific precursor-to-product ion transition. For all sphingomyelins, a characteristic product ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup, is often used for identification and quantification. nih.gov

Shotgun Lipidomics: This approach involves direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. nih.gov While faster, it relies heavily on the mass spectrometer's ability to resolve isobars and the use of specific fragmentation patterns to identify individual species.

Ionization and Fragmentation Strategies: To overcome challenges like the presence of isobaric phosphatidylcholine species, novel methods have been developed. For instance, using lithium adducts in electrospray ionization can induce a specific neutral loss of 207 Da for sphingomyelins, allowing for their selective detection and quantification even in complex mixtures. researchgate.net

Microwave-Assisted Derivatization: For analyzing the N-acyl chain composition of sphingomyelins, a rapid method using microwave-assisted transesterification to form fatty acid methyl esters (FAMEs) has been developed for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

The table below compares various analytical techniques used for sphingolipid profiling.

Table 2: Comparison of Analytical Techniques for Sphingolipid Profiling

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| LC-MS/MS (MRM) | Chromatographic separation followed by specific precursor-product ion detection. | High sensitivity and specificity; excellent for quantification. | Requires specific standards; slower than infusion methods. | nih.gov |

| Shotgun Lipidomics | Direct infusion of total lipid extract into the mass spectrometer. | High throughput; provides a broad overview of the lipidome. | Can suffer from ion suppression; isobaric species can be difficult to resolve. | nih.gov |

| Lithium Adduct MS | Uses lithium to induce specific fragmentation patterns for sphingomyelins. | Selectively distinguishes sphingomyelins from isobaric phosphatidylcholines. | Requires specific sample preparation with lithium salts. | researchgate.net |

| GC-MS (with derivatization) | Analyzes the fatty acid composition of sphingolipids after chemical conversion to FAMEs. | Provides detailed information on the N-acyl chain structure. | Indirect method; requires time-consuming sample derivatization. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying N-hexanoylsphingosine-1-phosphocholine in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling sphingosine-1-phosphate with hexanoyl chloride under anhydrous conditions. Purification can be achieved using modified Bligh-Dyer lipid extraction (chloroform:methanol:water, 1:2:0.8 v/v) to isolate the lipid phase . Further purification via reversed-phase HPLC or thin-layer chromatography (TLC) is recommended, referencing protocols for structurally analogous phosphatidylcholine derivatives (e.g., 1,2-Di-O-tetradecyl-sn-glycero-3-phosphatidylcholine) .

Q. How can researchers accurately quantify this compound in biological samples?

- Methodological Answer : Adapt enzymatic or fluorometric assays validated for phosphatidylcholine quantification. For example, use phospholipase D to hydrolyze the phosphocholine headgroup, followed by choline oxidase/peroxidase-based detection . Ensure sample preparation aligns with guidelines for lipid stability: homogenize tissues in ice-cold buffers, avoid repeated freeze-thaw cycles, and include internal standards (e.g., deuterated analogs) to correct for recovery inefficiencies .

Q. What experimental controls are critical when studying this compound’s role in membrane dynamics?

- Methodological Answer : Include negative controls with non-acylated sphingosine-1-phosphocholine to isolate the hexanoyl group’s effects. Use lipid-free vesicles (e.g., POPC liposomes) as baseline comparators. Validate membrane incorporation efficiency via fluorescence quenching assays with diphenylhexatriene (DPH) probes, as described for similar sphingolipids .

Advanced Research Questions

Q. How can conflicting data on this compound’s structural conformation be resolved?

- Methodological Answer : Discrepancies in NMR-derived vs. molecular dynamics (MD)-predicted conformations may arise from solvent interactions or force field limitations. Combine high-field NMR (≥600 MHz) in deuterated chloroform with MD simulations using lipid-specific parameters (e.g., CHARMM36). Cross-validate with X-ray crystallography of co-crystallized analogs, such as sphinganine-1-phosphocholine derivatives .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

- Methodological Answer : Implement strict quality control via LC-MS/MS to monitor acyl chain length and phosphocholine headgroup integrity. Standardize reaction conditions (temperature, solvent purity) using protocols from NIH preclinical guidelines . For in vivo applications, validate lipid stability in serum using isotopically labeled tracers (e.g., ¹³C-hexanoyl) and compare pharmacokinetic profiles across batches .

Q. How should researchers design experiments to distinguish this compound’s signaling effects from endogenous sphingolipids?

- Methodological Answer : Employ sphingolipid-depleted cellular models (e.g., LY-B cells lacking serine palmitoyltransferase) and reintroduce the compound at physiologically relevant concentrations. Use CRISPR-edited reporters (e.g., S1PR1-GFP fusion) to track receptor activation specificity. Cross-reference dose-response curves with structurally related compounds (e.g., SM(d18:1/26:0)) to identify unique signaling nodes .

Data Analysis & Contradiction Resolution

Q. What frameworks are recommended for interpreting contradictory results in this compound’s metabolic flux?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. For instance, discrepancies in metabolic turnover rates may stem from cell-type-specific esterase activity. Use tandem mass spectrometry to map metabolite intermediates and compare across models (e.g., hepatocytes vs. neurons) .

Q. How can researchers optimize statistical power in studies involving this compound’s low-abundance detection?

- Methodological Answer : Use nested ANOVA to account for technical vs. biological variability in lipidomics datasets. Increase sample size calculations based on pilot studies with power ≥0.8, and apply false discovery rate (FDR) corrections for multi-omic comparisons. Reference NIH preclinical checklist guidelines for minimum n-values in animal studies .

Methodological Resources

- Structural Validation : Cross-reference synthetic compounds with databases like LMSD (LIPID MAPS) for sphingolipid nomenclature and fragmentation patterns .

- Assay Optimization : Adapt protocols from phosphatidylcholine assay kits, ensuring reagent master mixes are prepared in bulk to minimize intra-experimental variability .

- Literature Synthesis : Use PICO frameworks to align hypotheses with existing gaps, such as "In in vitro models (P), how does this compound (I) compared to non-acylated analogs (C) affect membrane curvature (O)?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.